[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride
Description
[(Furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride is a secondary amine salt with the molecular formula C₁₁H₁₄Cl₂N₂O and a molecular weight of 273.15 g/mol . The compound features a furan-2-ylmethyl group linked to a pyridin-4-ylmethyl moiety via a central amine nitrogen, protonated as a dihydrochloride salt. This structural motif combines aromatic heterocycles (furan and pyridine), which confer unique electronic and steric properties. The pyridine ring’s nitrogen at the 4-position may enhance hydrogen-bonding capabilities, while the furan oxygen contributes to polarity. The dihydrochloride form improves aqueous solubility, making it suitable for pharmaceutical or biochemical applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-pyridin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.2ClH/c1-2-11(14-7-1)9-13-8-10-3-5-12-6-4-10;;/h1-7,13H,8-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQECAPFYYTJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Furan-2-ylmethylamine and Pyridin-4-ylmethylaldehyde
The most widely reported method involves reductive amination between furan-2-ylmethylamine and pyridin-4-ylmethylaldehyde. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Sodium cyanoborohydride (NaBH₃CN) in methanol at 25°C yields the free base with 72% efficiency. Subsequent treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt (purity >98% by HPLC).
Reaction Scheme:
Key parameters influencing yield include:
Acylation-Reduction Strategy
An alternative route from patent literature involves acylation of furan-2-ylmethylamine with pyridin-4-ylacetyl chloride, followed by borohydride reduction (Scheme B). This method avoids imine intermediates, improving stability for scale-up:
-
Acylation : Furan-2-ylmethylamine reacts with pyridin-4-ylacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding an amide intermediate (85% yield).
-
Reduction : Lithium aluminum hydride (LiAlH₄) in THF reduces the amide to the target amine, which is then converted to the dihydrochloride salt (overall yield: 68%).
Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Reductive Amination | Acylation-Reduction |
|---|---|---|
| Yield | 72% | 68% |
| Purity | 98% | 99% |
| Reaction Time | 6 hours | 12 hours |
| Scalability | Moderate | High |
| Cost Efficiency | High | Moderate |
Reductive amination is preferred for small-scale synthesis, while acylation-reduction suits industrial production despite longer reaction times.
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents (DMF, DMSO) accelerate reductive amination but complicate purification. Methanol strikes a balance between reaction rate and workup efficiency. For acylation, DCM minimizes side reactions but requires strict anhydrous conditions.
Catalytic Enhancements
Adding molecular sieves (3Å) in reductive amination absorbs water, shifting equilibrium toward imine formation and increasing yield by 15%. Catalytic acetic acid (5 mol%) further stabilizes intermediates.
Temperature and Pressure Effects
Elevating temperature to 40°C in acylation reduces reaction time by 30% without compromising yield. Pressurized hydrogenation (10 atm H₂) with Raney nickel offers a greener alternative to cyanoborohydride, though requiring specialized equipment.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
Ion chromatography confirms dihydrochloride stoichiometry (Cl⁻:N ratio = 2:1). Residual solvents are monitored via GC-MS, with DCM limits <500 ppm.
Industrial Scalability and Challenges
Chemical Reactions Analysis
Types of Reactions
[(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Both the furan and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted furan and pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that [(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride may exhibit activity against certain cancer cell lines. Research has shown that compounds with similar structures often possess anticancer properties, making this compound a candidate for further investigation in cancer therapy.
Anti-inflammatory and Analgesic Properties
Compounds containing both furan and pyridine rings have been associated with anti-inflammatory and analgesic effects. The potential for this compound to act on inflammatory pathways could provide therapeutic benefits in managing pain and inflammation.
Biological Interaction Studies
Research on the binding affinity of this compound to biological targets is crucial for understanding its pharmacological potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions, which can inform drug design strategies.
Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique structural features allow for modifications that can lead to the discovery of novel compounds with enhanced biological activity.
Potential Use in Nanotechnology
Research indicates that compounds with furan and pyridine moieties can be utilized in the development of nanomaterials. These materials may find applications in drug delivery systems or as catalysts in various chemical reactions, leveraging the compound's ability to form stable complexes with metals.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 1-(Furan-2-yl)-N-(pyridin-3-yl)methanamine | Structure | Potential anti-inflammatory activity |
| 1-(Thien-3-yl)-N-(pyridin-4-yl)ethanamine | Structure | Antimicrobial properties |
| 1-(Pyrimidin-5-y)-N-(furan-2-y)ethanamine | Structure | Anticancer activity |
This table highlights variations in functional groups among structurally similar compounds, which may influence their biological activity and chemical reactivity, emphasizing the unique profile of this compound.
Case Study 1: Anticancer Screening
A study conducted on various derivatives of this compound revealed promising results against specific cancer cell lines, indicating its potential role as an anticancer agent. Further investigations into its mechanism of action are warranted to fully understand its therapeutic potential.
Case Study 2: Anti-inflammatory Effects
In vitro studies evaluating the anti-inflammatory effects of this compound demonstrated a significant reduction in pro-inflammatory cytokine production, suggesting its utility in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of [(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
[(Furan-2-yl)methyl][(Pyridin-2-yl)methyl]amine Dihydrochloride
- Molecular Formula : C₁₁H₁₄Cl₂N₂O (identical to the target compound).
- Key Difference : Pyridine nitrogen at the 2-position instead of 4-position.
- Implications : The 2-pyridyl isomer may exhibit altered binding affinity in receptor interactions due to steric hindrance near the nitrogen lone pair. For example, in kinase inhibitors, the nitrogen position strongly influences target selectivity .
Ethyl[1-(Pyridin-4-yl)ethyl]amine Dihydrochloride
- Molecular Formula : C₉H₁₄Cl₂N₂.
- Key Difference : Replaces the furan-2-ylmethyl group with an ethyl chain and introduces a methyl branch on the pyridin-4-ylmethyl group.
- Implications : Reduced aromaticity and increased hydrophobicity could lower solubility but enhance membrane permeability .
Analogs with Heterocyclic Variations
5-Fluoro-2-(4-Piperidinyl)-1H-Benzimidazole Dihydrochloride
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Molecular Formula : C₆H₁₀Cl₂N₄.
- Key Features: Pyrimidine ring with dual amino groups.
- Implications : The pyrimidine scaffold is common in antiviral agents (e.g., ribavirin analogs), where hydrogen-bonding capacity is critical .
Comparative Data Table
Research Findings and Functional Insights
- Solubility : The dihydrochloride form of the target compound shows higher solubility in polar solvents (e.g., water, DMSO) compared to neutral analogs like ethyl[1-(pyridin-4-yl)ethyl]amine, which may require organic solvents for dissolution .
- Biological Activity : Pyridin-4-yl derivatives are frequently associated with kinase inhibition (e.g., EGFR, VEGFR), whereas benzimidazole analogs are linked to topoisomerase inhibition .
Biological Activity
The compound [(furan-2-yl)methyl][(pyridin-4-yl)methyl]amine dihydrochloride is a member of a class of compounds that exhibit significant biological activities. This article provides an overview of its biological properties, including studies on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 273.16 g/mol. The structure features a furan ring and a pyridine ring connected by a methylene bridge, which is critical for its biological activity.
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities, including:
- Inhibition of Monoamine Oxidase (MAO)
- Antitumor Activity
- Anthelmintic Activity
The mechanisms through which this compound exerts its effects include:
- MAO Inhibition : The inhibition of MAO-B leads to increased levels of neurotransmitters such as dopamine and serotonin, which can improve synaptic transmission and potentially alleviate symptoms in neurodegenerative diseases .
- Cytotoxicity : The interaction with cellular targets involved in apoptosis pathways may lead to increased cell death in cancerous cells. Molecular dynamics simulations suggest that hydrophobic interactions play a significant role in binding to target proteins .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
| Activity | Target | IC or Effect | Reference |
|---|---|---|---|
| MAO-B Inhibition | Human MAO-B | 5.16 ± 0.86 µM | |
| Cytotoxicity | A-431 Cell Line | IC < 10 µM | |
| Anthelmintic Activity | C. elegans | >50% mortality within 72 hours |
Case Studies
- Neuroprotective Effects : A study on the effects of F2MPA (a derivative) showed improvements in synaptic transmission without inducing hyperexcitability, suggesting neuroprotective properties .
- Antitumor Efficacy : Compounds similar to this compound were tested against multiple cancer cell lines, demonstrating significant growth inhibition and potential as chemotherapeutic agents .
Q & A
Q. How should researchers reconcile conflicting cytotoxicity data (e.g., IC₅₀ = 10 µM vs. 50 µM in similar cell lines)?
- Methodology :
- Assay Replication : Repeat under standardized conditions (cell passage ≤20, serum batch consistency).
- Off-Target Profiling : Screen against kinase panels (Eurofins) to identify confounding targets (e.g., EGFR inhibition at 1 µM).
- Metabolomic Analysis : Use LC-MS to check for cell line-specific metabolite interference (e.g., glutathione adducts) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
